molecular formula C9H14N2O2S B15352908 2-[4-Methyl-2-(propan-2-ylamino)-1,3-thiazol-5-yl]acetic acid

2-[4-Methyl-2-(propan-2-ylamino)-1,3-thiazol-5-yl]acetic acid

Cat. No.: B15352908
M. Wt: 214.29 g/mol
InChI Key: OTNNGJNWGBPALH-UHFFFAOYSA-N
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Description

2-[4-Methyl-2-(propan-2-ylamino)-1,3-thiazol-5-yl]acetic acid is a thiazole derivative characterized by its unique chemical structure. The compound contains a 1,3-thiazole ring, a propan-2-ylamino substituent, and an acetic acid functional group. These structural features make it an interesting subject in various scientific fields, such as organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Methyl-2-(propan-2-ylamino)-1,3-thiazol-5-yl]acetic acid typically involves the formation of the 1,3-thiazole ring, followed by the introduction of the propan-2-ylamino group and the acetic acid moiety. One common method involves the cyclization of appropriate thiourea derivatives with α-haloacids under basic conditions. The process includes:

  • Reaction of thiourea with α-bromoketones to form the thiazole ring.

  • Subsequent alkylation with isopropylamine to introduce the propan-2-ylamino group.

  • Carboxylation of the resulting thiazole derivative to yield the final acetic acid product.

Industrial Production Methods

Industrial production methods for this compound involve optimizing the synthetic routes for large-scale manufacturing. These processes often use automated reactors and continuous flow chemistry to enhance yield and purity. Reaction conditions such as temperature, pH, and solvent choice are meticulously controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions it Undergoes

2-[4-Methyl-2-(propan-2-ylamino)-1,3-thiazol-5-yl]acetic acid is capable of undergoing various chemical reactions, including:

  • Oxidation: : Can be oxidized to form sulfoxides and sulfones.

  • Reduction: : The thiazole ring can be reduced under specific conditions.

  • Substitution: : The propan-2-ylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or potassium permanganate.

  • Reduction: : Lithium aluminum hydride or sodium borohydride.

  • Substitution: : Halogenation reagents like N-bromosuccinimide for subsequent nucleophilic substitution.

Major Products Formed from These Reactions

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Reduced thiazole derivatives.

  • Substitution: : Varied substituted thiazole derivatives depending on the nucleophiles used.

Scientific Research Applications

2-[4-Methyl-2-(propan-2-ylamino)-1,3-thiazol-5-yl]acetic acid is used in several scientific research applications, including:

  • Chemistry: : As a building block in the synthesis of complex molecules.

  • Biology: : Investigating its role in biological pathways and interactions.

  • Medicine: : Exploring its potential as a pharmaceutical agent, particularly for its activity on specific molecular targets.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[4-Methyl-2-(propan-2-ylamino)-1,3-thiazol-5-yl]acetic acid exerts its effects is primarily through interactions with molecular targets such as enzymes and receptors. The propan-2-ylamino group can form hydrogen bonds and other non-covalent interactions with active sites, modulating biological activity.

Comparison with Similar Compounds

When compared to similar thiazole derivatives, 2-[4-Methyl-2-(propan-2-ylamino)-1,3-thiazol-5-yl]acetic acid stands out due to its specific substituents which confer unique properties. Similar compounds include:

  • 2-(2-Thiazolyl)acetic acid

  • 2-(4-Methylthiazol-2-yl)acetic acid

  • 2-(Propan-2-ylamino)thiazole derivatives

These compounds share the thiazole core but differ in their substituents, affecting their chemical reactivity and application profiles.

Hope this helps! What do you think about the varied applications of this compound?

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

2-[4-methyl-2-(propan-2-ylamino)-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C9H14N2O2S/c1-5(2)10-9-11-6(3)7(14-9)4-8(12)13/h5H,4H2,1-3H3,(H,10,11)(H,12,13)

InChI Key

OTNNGJNWGBPALH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(C)C)CC(=O)O

Origin of Product

United States

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